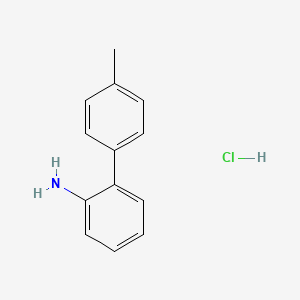![molecular formula C22H24F3N3O6 B3047518 (2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid CAS No. 1410809-37-8](/img/structure/B3047518.png)
(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid
Descripción general
Descripción
(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid is a useful research compound. Its molecular formula is C22H24F3N3O6 and its molecular weight is 483.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs) in Environmental Research
Research on the degradation of various compounds using Advanced Oxidation Processes (AOPs) provides insight into the potential application of complex chemical compounds in environmental studies. For instance, the degradation of acetaminophen (ACT) using AOPs has been extensively studied, highlighting the pathways, by-products, biotoxicity, and theoretical predictions on the reactivity of ACT molecules. Such studies are crucial for understanding the environmental impact and treatment of pharmaceutical compounds, potentially relevant to the degradation and analysis of complex chemicals like the one (Qutob et al., 2022).
Biomedical Applications
In the field of biomedical research, the therapeutic potential of compounds like acacetin has been reviewed, highlighting its chemopreventive, cytotoxic properties, and its role in various diseases and metabolic disorders. This review sheds light on the synthesis, chemical characteristics, and pharmacological activities of acacetin, which may parallel the research applications of similarly complex compounds (Singh et al., 2020).
Mecanismo De Acción
Target of Action
ACHN-975 (TFA) primarily targets the bacterial enzyme LpxC . LpxC is a zinc-dependent metalloamidase that is highly conserved in gram-negative bacteria . It plays a crucial role in the biosynthesis of lipid A, an essential component of the outer membrane of gram-negative bacteria .
Mode of Action
ACHN-975 (TFA) exhibits a subnanomolar inhibitory activity against LpxC . It binds to the active site of LpxC, thereby inhibiting its enzymatic activity . The hydroxamate group of ACHN-975 forms a five-valenced coordination with residues His74, His226, Asp230 of LpxC . The long chain part of ACHN-975 containing the rigid alkynyl groups docks further into the hydrophobic area of LpxC .
Biochemical Pathways
By inhibiting LpxC, ACHN-975 (TFA) disrupts the biosynthesis of lipid A . Lipid A is a vital component of the lipopolysaccharide (LPS) layer in the outer membrane of gram-negative bacteria . The disruption of lipid A biosynthesis leads to the destabilization of the bacterial outer membrane, thereby inhibiting the growth of the bacteria .
Pharmacokinetics
It has been shown that the compound exhibits potent activity against a wide range of gram-negative bacteria with low minimum inhibitory concentration (mic) values . This suggests that the compound has good bioavailability. More detailed studies are needed to fully understand the ADME properties of ACHN-975 (TFA).
Result of Action
ACHN-975 (TFA) exhibits potent bactericidal activity against a wide range of gram-negative bacteria . It is particularly effective against troublesome isolates producing important and worldwide spread resistance mechanisms . For instance, it displays remarkable activity against Enterobacteriaceae isolates carrying genes encoding KPC-2 and -3, NDM-1, CTX-M-15, among others .
Análisis Bioquímico
Biochemical Properties
ACHN-975 (TFA) exhibits a subnanomolar inhibitory activity against LpxC . It interacts with the enzyme LpxC, which is highly conserved in Gram-negative bacteria and catalyzes the first committed step of lipid A biosynthesis . The compound’s interaction with LpxC leads to the inhibition of this enzyme, thereby disrupting the biosynthesis of lipid A .
Cellular Effects
ACHN-975 (TFA) has shown potent activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae spp and Pseudomonas aeruginosa . It influences cell function by inhibiting the production of lipid A, a critical component of the bacterial cell wall . This disruption can affect various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ACHN-975 (TFA) involves its binding to the active site of the enzyme LpxC, thereby inhibiting its function . The hydroxamate group of ACHN-975 forms a five-valenced coordination with residues His74, His226, Asp230, and the long chain part of ACHN-975 containing the rigid alkynyl groups docked in further to interact with the hydrophobic area of LpxC .
Temporal Effects in Laboratory Settings
In laboratory settings, ACHN-975 (TFA) has shown a steady reduction in bacterial titers in the first 4 hours following treatment . The level of free drug in this model drops below the ACHN-975 MIC for this isolate (0.25 μg/ml) by 2 hours after treatment with the 10 mg/kg dose and by 4 hours after treatment with the 30 mg/kg dose .
Dosage Effects in Animal Models
In animal models, specifically a neutropenic mouse thigh model with P. aeruginosa ATCC 27853, ACHN-975 (TFA) administered intraperitoneally at doses ranging from 5-30 mg/kg led to a steady reduction in bacterial titers . The bactericidal activity of ACHN-975 (TFA) was observed against the P. aeruginosa ATCC 27853 strain in vivo .
Metabolic Pathways
ACHN-975 (TFA) is involved in the metabolic pathway of lipid A biosynthesis . It interacts with the enzyme LpxC, which catalyzes the first committed step of this pathway .
Propiedades
IUPAC Name |
N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.C2HF3O2/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24;3-2(4,5)1(6)7/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26);(H,6,7)/t15-,16+,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWOCPXDDCJBBA-UNLWNTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410809-37-8 | |
| Record name | Benzamide, N-[(1S)-2-amino-1-[(hydroxyamino)carbonyl]-2-methylpropyl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-1,3-butadiyn-1-yl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1410809-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


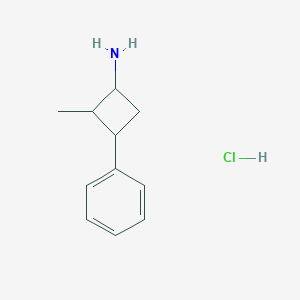
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)
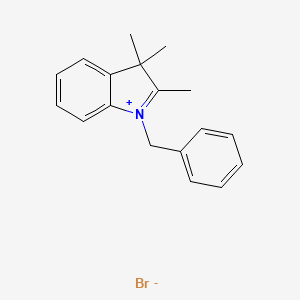
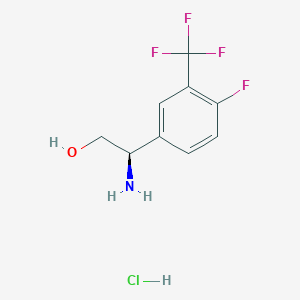
![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)
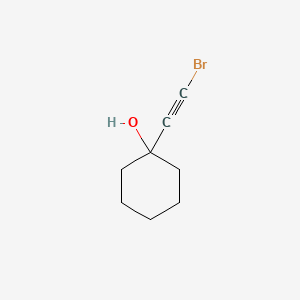
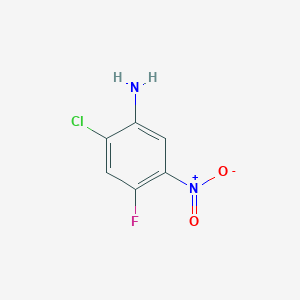
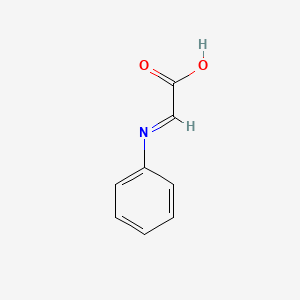
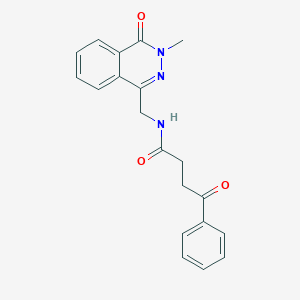
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)


